molecular formula C14H26N4O6 B14207564 L-Isoleucyl-L-alanylglycyl-L-serine CAS No. 798540-56-4

L-Isoleucyl-L-alanylglycyl-L-serine

Cat. No.: B14207564
CAS No.: 798540-56-4
M. Wt: 346.38 g/mol
InChI Key: HBGVHAYYWZSVIB-KBIXCLLPSA-N
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Description

L-Isoleucyl-L-alanylglycyl-L-serine is a peptide compound composed of four amino acids: L-isoleucine, L-alanine, glycine, and L-serine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-alanylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Isoleucyl-L-alanylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Isoleucyl-L-alanylglycyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular processes or therapeutic applications.

Comparison with Similar Compounds

    L-Isoleucyl-L-alanine: A dipeptide with similar structural features.

    L-Alanylglycyl-L-serine: Another peptide with overlapping amino acid sequences.

    L-Isoleucyl-L-serine: A shorter peptide with comparable properties.

Uniqueness: L-Isoleucyl-L-alanylglycyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (L-isoleucine) and hydrophilic (L-serine) residues allows for versatile interactions with various molecular targets.

Properties

CAS No.

798540-56-4

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H26N4O6/c1-4-7(2)11(15)13(22)17-8(3)12(21)16-5-10(20)18-9(6-19)14(23)24/h7-9,11,19H,4-6,15H2,1-3H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,11-/m0/s1

InChI Key

HBGVHAYYWZSVIB-KBIXCLLPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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